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molecular formula C13H13N B1666581 Aminodiphenylmethane CAS No. 91-00-9

Aminodiphenylmethane

Cat. No. B1666581
M. Wt: 183.25 g/mol
InChI Key: MGHPNCMVUAKAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916813B2

Procedure details

N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]-N′-phenyl)carbonyl thiourea. Compound A was prepared by following the procedure of Example 190, Step A, except benzoyl chloride was used instead of 4-chlorobenzoyl chloride. B. N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine. Step B of Example 190 was followed using Compound A, above, and aniline (instead of diphenylmethylamine) to obtain Example 191. MS (ES): m/z 478 [M+H]+.
Name
carbonyl thiourea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=NC(N)=S)=O.C(Cl)(=O)[C:8]1[CH:13]=[CH:12]C=[CH:10][CH:9]=1.Cl[C:17]1[CH:22]=[C:21](Cl)[CH:20]=[CH:19][C:18]=1[CH:24]([NH:31]C([NH:42][C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1)=NC(C1C=CC=CC=1)=O)[CH2:25]N1C=CN=C1>>[NH2:42][C:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1.[C:25]1([CH:24]([NH2:31])[C:18]2[CH:17]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:12]=[CH:13][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
carbonyl thiourea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Three
Name
N-[1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)-ethyl]—N′-phenyl-N″-phenylcarbonylguanidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)C(CN1C=NC=C1)NC(=NC(=O)C1=CC=CC=C1)NC1=CC=CC=C1
Step Four
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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